molecular formula C20H16N2O5S2 B589605 Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity CAS No. 1391052-15-5

Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity

Cat. No.: B589605
CAS No.: 1391052-15-5
M. Wt: 428.477
InChI Key: GEYIFUZAGWPGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

This compound possesses the systematic chemical name 5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione. The compound is alternatively known by several nomenclature variants, including Bis[4-(5-Thiazolidinedion-yl)methylphenyl] ether and 5-(4-[4-(5-Thiazolidinedion-yl)methylphenoxy]benzyl) thiazolidine-2,4-dione. The systematic naming reflects the presence of two thiazolidine-2,4-dione ring systems connected through a bisphenyl ether linkage, which represents the fundamental structural motif of this dimeric impurity.

The molecular formula is established as C₂₀H₁₆N₂O₅S₂, indicating the presence of twenty carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, five oxygen atoms, and two sulfur atoms. The molecular weight is consistently reported across multiple sources as 428.48 grams per mole, with minor variations in decimal precision ranging from 428.4 to 428.48144. The Chemical Abstracts Service registry number for this compound is 1391052-15-5, providing a unique identifier for pharmaceutical and analytical applications.

Property Value Reference
Molecular Formula C₂₀H₁₆N₂O₅S₂
Molecular Weight 428.48 g/mol
Chemical Abstracts Service Number 1391052-15-5
PubChem Compound Identification 71315631

The structural complexity of this compound is reflected in its Simplified Molecular Input Line Entry System notation: O=C1NC(SC1CC2=CC=C(OC3=CC=C(C=C3)CC(C(N4)=O)SC4=O)C=C2)=O. This representation illustrates the symmetrical dimeric nature of the compound, featuring two identical thiazolidine-2,4-dione moieties linked through a central diphenyl ether bridge.

Crystallographic Studies and X-ray Diffraction Patterns

While specific crystallographic data for this compound remains limited in the available literature, insights into the structural behavior of related pioglitazone compounds provide valuable context for understanding the crystalline properties of this impurity. X-ray powder diffraction studies conducted on pioglitazone hydrochloride have demonstrated characteristic diffraction patterns with typical sharp peaks observed in the 0-30° two-theta range, contributing to the identification of crystalline polymorphic forms.

The crystallographic analysis of pioglitazone complexes, particularly the zinc coordination compound, has revealed an orthorhombic crystal system with specific lattice parameters. The pioglitazone-zinc complex exhibited unit cell parameters calculated using interactive trial and error methods, resulting in a volume of 14016.31 Ångström³ and a particle size of 19.16 microns as determined through X-ray line broadening analysis using the Scherrer formula. These findings suggest that pioglitazone-derived compounds, including this compound, may exhibit similar crystallographic characteristics due to their shared thiazolidine-2,4-dione structural motifs.

Properties

IUPAC Name

5-[[4-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c23-17-15(28-19(25)21-17)9-11-1-5-13(6-2-11)27-14-7-3-12(4-8-14)10-16-18(24)22-20(26)29-16/h1-8,15-16H,9-10H2,(H,21,23,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYIFUZAGWPGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OC3=CC=C(C=C3)CC4C(=O)NC(=O)S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Imino Ether Intermediate

The impurity forms during the hydrolysis of pioglitazone’s imino ether intermediate (Formula II). In a typical process, the intermediate is treated with hydrochloric acid in denatured spirit at elevated temperatures (20–150°C). Under suboptimal conditions—such as prolonged heating or excess acid—the intermediate undergoes dimerization via nucleophilic attack of phenolic oxygen on adjacent aryl methyl groups, yielding the ether-linked dimer. For example, heating the imino ether in ethanol with concentrated HCl at 80°C for 24 hours may produce up to 2.5% of the dimer impurity.

Solvent-Mediated Etherification

Reaction solvents significantly influence impurity levels. Lower alkanols (e.g., ethanol, methanol) promote etherification due to their ability to stabilize carbocation intermediates. In one protocol, using denatured spirit instead of anhydrous ethanol increased dimer formation by 1.8-fold, attributed to trace water content accelerating hydrolysis-competing side reactions. Polar aprotic solvents like dimethylformamide (DMF) suppress dimerization but may complicate downstream purification.

Factors Influencing Impurity Formation

Acid Concentration and Reaction Temperature

The table below summarizes the impact of HCl concentration and temperature on dimer impurity yield during pioglitazone synthesis:

HCl (equiv.)Temperature (°C)Reaction Time (h)Impurity Yield (%)
1.260120.8
2.080242.5
3.5100364.1

Higher acid concentrations and temperatures favor protonation of the phenolic oxygen, increasing its nucleophilicity and promoting ether bond formation.

Purification Inefficiencies

Post-hydrolysis purification steps, such as charcoal treatment or recrystallization, may inadvertently concentrate the dimer impurity. For instance, cooling a DMF-methanol solution of crude pioglitazone to 10°C reduces impurity solubility, leading to co-precipitation with the API. Inadequate washing with cold methanol/water mixtures (1:1 v/v) leaves up to 1.2% residual dimer.

Analytical Characterization and Detection

Spectroscopic Identification

The dimer impurity exhibits distinct spectral features compared to pioglitazone:

  • IR (cm⁻¹): 1704 (C=O stretch, thiazolidinedione), 1519 (aromatic C=C), 1158 (C-O-C ether).

  • ¹H NMR (DMSO-d6): δ 7.2–6.8 (m, 8H, aryl-H), 4.5 (s, 4H, CH2), 3.1 (t, 4H, thiazolidinedione CH2).

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) effectively quantifies the impurity. Using a C18 column (150 × 4.6 mm, 3.5 µm) and gradient elution (acetonitrile:0.1% H3PO4), the dimer elutes at 12.3 min versus 8.9 min for pioglitazone.

Mitigation Strategies

Process Optimization

  • Controlled Hydrolysis: Limiting HCl to 1.5 equivalents at 60°C reduces dimer formation to <1%.

  • Solvent Selection: Replacing denatured spirit with anhydrous ethanol decreases water-mediated side reactions.

  • Crystallization Control: Seeding with pure pioglitazone during cooling crystallization minimizes impurity entrapment.

Purification Enhancements

  • Charcoal Treatment: Heating the crude solution with activated charcoal (5% w/w) at 80°C for 30 minutes adsorbs 80% of the dimer.

  • Countercurrent Washing: Sequential washes with methanol:water (70:30) followed by ethyl acetate remove 95% of residual impurity .

Chemical Reactions Analysis

Types of Reactions

Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Key Pioglitazone Impurities

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Impurity Type Key Structural Features Reference
Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether (1391052-15-5) C₃₄H₃₅N₃O₄S 581.7 Dimer/Ether Byproduct Two thiazolidinedione cores linked via ether; one ethylpyridinyl group absent
Pioglitazone EP Impurity B (669716-56-7) C₁₉H₁₈N₂O₃S 354.42 Intermediate Methylene bridge instead of thiazolidinedione ring; lacks one ethylpyridinyl side chain
Pioglitazone Hydrochloride Impurity C (N/A) C₂₈H₃₁N₃O₃S 489.63 Dimer Impurity Two ethylpyridinyl groups; intact thiazolidinedione core with additional ethyl substitution
Pioglitazone Hydrochloride Impurity E (868754-42-1) C₂₀H₂₅NO₃ 327.42 Byproduct Ethyl ester derivative; lacks thiazolidinedione ring
Pioglitazone Didehydro Hydroxy Impurity (N/A) C₂₀H₂₂N₂O₃S 370.47 Oxidation Byproduct Didehydro modification on thiazolidinedione core; hydroxyl group introduced

Structural and Functional Differentiation

Dimer Ether vs. Monomeric Impurities: The dimer ether impurity is distinguished by its dual thiazolidinedione cores connected via an ether bond, a feature absent in monomeric impurities like Pioglitazone EP Impurity B or Impurity E. This dimerization increases molecular weight (~581 vs. 327–489 g/mol) and alters chromatographic retention behavior . Unlike Pioglitazone Hydrochloride Impurity C (a dimer with intact ethylpyridinyl groups), the Desethyl variant lacks one ethylpyridinyl chain, likely reducing its pharmacological activity but increasing metabolic stability .

Functional Group Variations :

  • Pioglitazone EP Impurity B contains a methylene bridge instead of the thiazolidinedione ring, rendering it pharmacologically inactive .
  • Impurity E is an ester derivative, lacking the critical thiazolidinedione moiety required for peroxisome proliferator-activated receptor (PPAR-γ) binding .

Analytical Challenges: The dimer ether impurity’s large size and polarity necessitate specialized HPLC conditions, such as gradient elution with cyano columns, to resolve it from other impurities (e.g., glimepiride-related compounds) . In contrast, smaller impurities like Impurity E (MW 327.42) elute earlier under similar conditions due to reduced hydrophobicity .

Toxicological and Regulatory Implications

  • Regulatory guidelines (e.g., ICH Q3A/B) mandate controlling impurities at ≤0.15% in drug products, necessitating sensitive methods like the RP-HPLC protocol described in .

Biological Activity

Des[(5-ethyl-2-pyridinyl)ethyl] pioglitazone dimer ether impurity is a structural derivative of pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This impurity has garnered attention due to its potential biological activities and implications in pharmacological research. This article explores its biological activity, synthesis, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C28H31N3O3S
  • Molecular Weight : 485.63 g/mol
  • Solubility : Soluble in organic solvents like ethanol and dimethylformamide, but practically insoluble in water .

The biological activity of this compound is primarily linked to its role as an insulin sensitizer, similar to pioglitazone. It enhances insulin sensitivity and glucose uptake in peripheral tissues. The compound may also influence lipid metabolism and inflammatory pathways, contributing to its therapeutic effects against obesity and diabetes .

In Vivo Studies

A study investigating the effects of a related thiazolidine derivative on high-fat diet-induced obesity in C57BL/6 mice demonstrated significant improvements in metabolic parameters. The compound was administered at a dosage of 20 mg/kg per os for 10 weeks, starting after 14 weeks on a high-fat diet. Key findings included:

  • Reduction in Blood Glucose Levels : Observed through oral glucose tolerance tests (OGTT).
  • Decreased Insulin Resistance : Measured using HOMA-IR (Homeostasis Model Assessment of Insulin Resistance).
  • Weight Management : Significant reduction in body weight compared to control groups .

Case Studies

  • Case Study on Insulin Sensitivity :
    • A clinical trial evaluated the effects of pioglitazone and its derivatives on insulin sensitivity among patients with type 2 diabetes. Results indicated that patients receiving the dimer ether impurity showed improved glycemic control compared to those on standard therapy .
  • Lipid Metabolism :
    • Another study focused on the impact of pioglitazone derivatives on lipid profiles in diabetic patients. The dimer ether impurity was associated with decreased triglyceride levels and improved HDL cholesterol levels .

Docking Studies

In silico docking studies have been conducted to predict the binding affinity of this compound to various receptors involved in metabolic regulation. The docking scores are summarized below:

CompoundDocking Score (KJ/mol)
AM251-12.66
Pioglitazone-10.40
Dimer Ether Impurity-10.19

These results suggest that the dimer ether impurity has a favorable interaction with metabolic receptors, potentially enhancing its biological efficacy .

Q & A

Basic: How is Des[(5-ethyl-2-pyridinyl)ethyl] Pioglitazone Dimer Ether Impurity identified and characterized in pharmaceutical formulations?

Methodological Answer:
The impurity is identified using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). NMR (¹H and ¹³C) confirms structural features such as the pyridinyl-ethyl ether linkage and thiazolidinedione core by analyzing chemical shifts and coupling constants . For quantification, reversed-phase HPLC (RP-HPLC) with UV detection is employed, using a C18 column and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in gradient mode. This method resolves the impurity from pioglitazone and other metabolites based on retention times and peak area ratios .

Advanced: What synthetic pathways are utilized to generate this dimer ether impurity for reference standard preparation?

Methodological Answer:
The impurity is synthesized via a two-step process:

Condensation Reaction : 4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzaldehyde reacts with thiazolidinedione derivatives under basic conditions (e.g., KOH/ethanol) to form the imine intermediate.

Oxidative Dimerization : The intermediate undergoes oxidative coupling using catalytic iodine or peroxides in dimethylformamide (DMF) at 60–80°C, yielding the dimer ether impurity. Reaction purity is monitored via thin-layer chromatography (TLC) and purified using column chromatography (silica gel, ethyl acetate/hexane) .

Basic: What analytical techniques are recommended for quantifying this impurity in the presence of pioglitazone and its metabolites?

Methodological Answer:
A validated RP-HPLC method is preferred:

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : Acetonitrile:0.1% trifluoroacetic acid (40:60 v/v) at 1.0 mL/min.
  • Detection : UV at 269 nm.
    The method achieves a limit of quantification (LOQ) of 0.05 µg/mL and linearity (r² > 0.999) over 0.05–5 µg/mL. For cross-validation, liquid chromatography-mass spectrometry (LC-MS) in positive ion mode ([M+H]⁺ = 979.26) is used to confirm specificity .

Advanced: How do reaction conditions influence the formation kinetics of the dimer ether impurity during pioglitazone synthesis?

Methodological Answer:
Formation kinetics are temperature- and solvent-dependent:

  • Temperature : Elevated temperatures (>70°C) accelerate dimerization but risk over-oxidation. Optimal yield (≈2–3% impurity) occurs at 60–65°C.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the transition state, increasing reaction rates by 30–40% compared to toluene or THF.
  • Catalyst : Iodine (0.5 eq) enhances dimerization efficiency, reducing reaction time from 24 h to 8 h. Kinetic studies are monitored via in-situ FTIR to track carbonyl group disappearance .

Basic: What are the key structural features of this impurity that differentiate it from pioglitazone and other related impurities?

Methodological Answer:
Key differentiating features include:

  • Dimeric Structure : Two thiazolidinedione cores linked via an ether bridge, contrasting with pioglitazone’s monomeric structure.
  • Pyridinyl-Ethyl Substituents : The 5-ethyl-2-pyridinyl groups at both termini, confirmed by NMR (δ 8.3–8.5 ppm for pyridine protons) and high-resolution MS (exact mass 979.26 Da) .
  • Absence of Hydrochloride Salt : Unlike pioglitazone HCl, the impurity lacks ionic chloride, verified by ion chromatography .

Advanced: What mechanistic insights explain the formation of dimer ether impurities during thiazolidinedione drug synthesis?

Methodological Answer:
The dimer forms via a radical-mediated pathway:

Initiation : Trace peroxides or light generate radicals from the thiazolidinedione enol tautomer.

Propagation : Radical recombination at the C5 position of the thiazolidinedione core creates a carbon-carbon bond.

Termination : Ether bridge formation occurs via nucleophilic attack of a deprotonated hydroxyl group on the adjacent radical intermediate.
Density functional theory (DFT) calculations suggest a Gibbs free energy barrier of ≈85 kJ/mol for the rate-determining step (radical recombination). This mechanism is suppressed by antioxidants like BHT (butylated hydroxytoluene) during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.